7-Chloroisoquinoline-3-carboxylic acid
Overview
Description
7-Chloroisoquinoline-3-carboxylic acid is a synthetic organic compound . It has the empirical formula C10H6ClNO2 and a molecular weight of 207.61 .
Molecular Structure Analysis
The molecular structure of 7-Chloroisoquinoline-3-carboxylic acid consists of a chloroisoquinoline core with a carboxylic acid group attached at the 3-position . The InChI code for this compound is 1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis
7-Chloroisoquinoline-3-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 and is stored at room temperature .Scientific Research Applications
Specific Scientific Field
Summary of the Application
7-Chloroisoquinoline-3-carboxylic acid (IQ3CA) has demonstrated significant antibacterial activity against several bacterial strains .
Results or Outcomes
IQ3CA demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli(Ac),X.oryzaepv.oryzicola(Xoc),X.campestrispv.campestris(Xcc),P.carotovorumsubsp.carotovorum(Pcc),andX.fragariae(Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .
Drug Design and Development
Specific Scientific Field
Summary of the Application
Quinoline, which includes 7-Chloroisoquinoline-3-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
Results or Outcomes
This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
Organic Synthesis
Specific Scientific Field
Summary of the Application
Carboxylic acids, including 7-Chloroisoquinoline-3-carboxylic acid, are compounds with excellent chemical and physical properties. They are characterized by their high solubility in polar solvents, such as water or alcohols .
Results or Outcomes
The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
Quinoline Synthesis
Specific Scientific Field
Summary of the Application
Quinolines and isoquinolines, which include 7-Chloroisoquinoline-3-carboxylic acid, are important heterocyclic compounds. They are found in many natural products and pharmaceuticals .
Results or Outcomes
The synthesis of quinolines and isoquinolines is a key step in the production of many pharmaceuticals and natural products .
High-Boiling Solvent
Specific Scientific Field
Summary of the Application
Quinoline, which includes 7-Chloroisoquinoline-3-carboxylic acid, is a stable liquid with a boiling point of 237 °C. It is frequently used in the laboratory as a basic high-boiling solvent .
Results or Outcomes
The use of quinoline as a high-boiling solvent can facilitate certain chemical reactions that require high temperatures .
Synthesis of Quinoline Derivatives
Specific Scientific Field
Summary of the Application
Anilines react with β-ketoesters giving rise to Schiff bases (substituted imine, R—CH=NR’) and also by heating amides are obtained, which are slower to form but more stable. Both can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones, respectively .
Results or Outcomes
The synthesis of quinoline derivatives is a key step in the production of many pharmaceuticals and natural products .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 7-Chloroisoquinoline-3-carboxylic acid are not mentioned in the search results, it’s worth noting that the compound has potential applications in various fields of research and industry . Further studies could explore its antibacterial properties and potential as an HIV-1 integrase inhibitor .
properties
IUPAC Name |
7-chloroisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXONRGTPXMCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591224 | |
Record name | 7-Chloroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinoline-3-carboxylic acid | |
CAS RN |
234098-55-6 | |
Record name | 7-Chloroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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